molecular formula C23H24N2 B1623314 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine CAS No. 518005-84-0

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine

Cat. No.: B1623314
CAS No.: 518005-84-0
M. Wt: 328.4 g/mol
InChI Key: VADQOFSJMVECSB-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine is an organic compound that features a piperazine ring substituted with a biphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine typically involves the following steps:

    Formation of Biphenyl-4-yl-phenyl-methanol: This intermediate can be synthesized through a Grignard reaction where biphenyl-4-yl-magnesium bromide reacts with benzophenone to yield biphenyl-4-yl-phenyl-methanol.

    Conversion to Chloride: The alcohol group of biphenyl-4-yl-phenyl-methanol is converted to a chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

    Nucleophilic Substitution: The resulting biphenyl-4-yl-phenyl-methyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to reduce any present carbonyl groups to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives of piperazine.

Scientific Research Applications

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting central nervous system disorders, such as antipsychotics or antidepressants.

    Materials Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of receptor binding and signal transduction pathways in biological systems.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl and phenyl groups provide hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with the target site. This binding can modulate the activity of the receptor or enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Biphenyl-4-yl-methyl)-piperazine: Lacks the additional phenyl group, which may affect its binding affinity and specificity.

    1-(Phenyl-methyl)-piperazine: Lacks the biphenyl group, potentially reducing its hydrophobic interactions.

    1-(Biphenyl-4-yl-phenyl-methyl)-imidazole: Contains an imidazole ring instead of piperazine, which may alter its pharmacological profile.

Uniqueness

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine is unique due to the presence of both biphenyl and phenyl groups, which enhance its hydrophobic interactions and potentially increase its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and materials.

Properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)23(21-9-5-2-6-10-21)25-17-15-24-16-18-25/h1-14,23-24H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADQOFSJMVECSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398169
Record name 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518005-84-0
Record name 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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